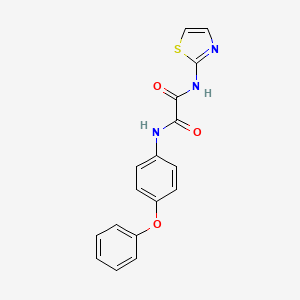

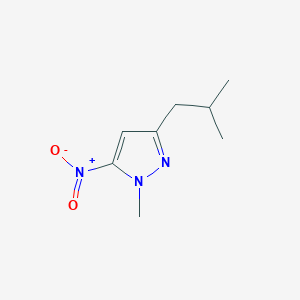

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such compounds typically involves reactions between different smaller molecules or functional groups. The exact process would depend on the specific reactants and conditions used .Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can often be determined using techniques like X-ray crystallography .Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. The types of reactions a compound can undergo often depend on its functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like its melting point, boiling point, solubility in different solvents, and reactivity with other chemical species .Aplicaciones Científicas De Investigación

Antimicrobial and Antioxidant Activities : A study by Menteşe, Ülker, and Kahveci (2015) synthesized derivatives of benzimidazole, including those containing 1,3,4-thiadiazole, and evaluated their antimicrobial and antioxidant activities. They found that some derivatives showed significant ABTS scavenging activities, indicating potential as antioxidants. Additionally, certain derivatives were effective against both Gram-positive and Gram-negative bacteria (Menteşe, Ülker, & Kahveci, 2015).

Photodynamic Therapy for Cancer : Pişkin, Canpolat, and Öztürk (2020) developed a zinc phthalocyanine substituted with a derivative containing 1,3,4-thiadiazole. The compound displayed properties useful for photodynamic therapy, a treatment method for cancer, including high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Anti-Helicobacter pylori Activity : A study by Mohammadhosseini et al. (2009) synthesized 1,3,4-thiadiazole derivatives and evaluated their activity against Helicobacter pylori. They discovered that most synthesized compounds exhibited significant inhibitory activity, with one specific compound showing the most potent effect (Mohammadhosseini et al., 2009).

Antimicrobial Activities of Triazol Derivatives : Research by Kaneria et al. (2016) involved the synthesis of triazol derivatives, including those with a 1,3,4-thiadiazole component, and their screening for antimicrobial activity. These compounds demonstrated effectiveness against various strains of bacteria and fungi (Kaneria et al., 2016).

Antiproliferative and Antimicrobial Properties : Gür et al. (2020) synthesized Schiff bases derived from 1,3,4-thiadiazole compounds and evaluated their antiproliferative and antimicrobial properties. Some compounds exhibited DNA protective ability and strong antimicrobial activity, indicating potential in cancer treatment and infection control (Gür et al., 2020).

Antitubercular Activities : Başoğlu et al. (2012) developed compounds including a 1,3,4-thiadiazole moiety and evaluated their antimicrobial activity, particularly against tuberculosis. The study revealed good antitubercular activities, highlighting the potential application in treating bacterial infections (Başoğlu et al., 2012).

Anticancer Agents : Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones with a 1,3,4-thiadiazole component, investigating their anticancer activity. The compounds demonstrated cytotoxic activity against various cancer cell lines, indicating their potential as anticancer agents (Osmaniye et al., 2018).

Mecanismo De Acción

Mode of Action

The presence of a thiadiazole ring and a bromobenzyl group suggests that it may interact with its targets through covalent bonding or pi-stacking interactions

Biochemical Pathways

The compound’s impact on biochemical pathways is not well-understood at this time. Given its structural features, it may influence pathways involving sulfur-containing enzymes or proteins. Without specific target information, it’s challenging to predict the exact pathways affected .

Pharmacokinetics

The presence of halogen atoms (bromine and fluorine) in the compound could potentially affect its lipophilicity and thus its absorption and distribution. The sulfur-containing groups might also influence its metabolic stability .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the lack of specific target and pathway information, it’s difficult to predict the compound’s effects at the molecular or cellular level .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity might be affected by the pH of its environment due to the presence of ionizable groups .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-chloro-6-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrClFN3OS2/c17-10-6-4-9(5-7-10)8-24-16-22-21-15(25-16)20-14(23)13-11(18)2-1-3-12(13)19/h1-7H,8H2,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAHEULVGXRYGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrClFN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2805297.png)

![3-(2-Diethylamino-ethyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B2805299.png)

![1,3-dimethyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B2805303.png)

![9-(4-ethylphenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2805304.png)

![2-(4-tert-butylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2805309.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-(dimethylamino)phenyl)methanone](/img/structure/B2805311.png)

![N-[({[3-(trifluoromethyl)benzyl]oxy}amino)methylene]-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2805317.png)

![3-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2805318.png)